molecular formula C3HBrN2O3 B11790955 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid

5-Bromo-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B11790955
M. Wt: 192.96 g/mol
InChI Key: HFJYEZDDYZQTHA-UHFFFAOYSA-N
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Description

Contextualization of 1,3,4-Oxadiazole (B1194373) Core Structures in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry and drug development. openmedicinalchemistryjournal.com The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. openmedicinalchemistryjournal.comrroij.com This scaffold is a vital class of heterocycles that has attracted considerable attention due to its diverse pharmacological properties and structural stability. openmedicinalchemistryjournal.comresearchgate.net

The 1,3,4-oxadiazole core is a versatile building block in drug discovery, often considered a "privileged scaffold." openmedicinalchemistryjournal.comnih.gov It is frequently employed as a bioisostere for amide and ester groups. researchgate.netnih.gov This substitution can enhance a molecule's pharmacokinetic profile by increasing lipophilicity, which affects its ability to cross cell membranes and reach its biological target. researchgate.net Furthermore, the stability of the oxadiazole ring and its capacity to form hydrogen bonds and engage in π–π stacking interactions with biological targets contribute to its value in medicinal chemistry. nih.gov

Derivatives of 1,3,4-oxadiazole have been shown to exhibit a wide spectrum of biological activities. researchgate.netbohrium.com These properties underscore the significance of the 1,3,4-oxadiazole nucleus as a foundational element in the design of new therapeutic agents. nih.gov

Table 1: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives

Biological Activity Description References
Antimicrobial Effective against a variety of bacterial and fungal pathogens. openmedicinalchemistryjournal.commdpi.com
Anticancer Demonstrates cytotoxic and antitumor properties against various cancer cell lines. openmedicinalchemistryjournal.comnih.gov
Anti-inflammatory Exhibits effects that make it valuable for managing inflammatory conditions. openmedicinalchemistryjournal.comrroij.com
Antiviral Shows activity against various viruses, including potential anti-HIV effects. researchgate.netbohrium.com
Antitubercular Suggests potential applications in the treatment of tuberculosis. openmedicinalchemistryjournal.comresearchgate.net
Analgesic Provides pain-relieving effects. openmedicinalchemistryjournal.comrroij.com

| Anticonvulsant | Shows potential in managing seizures. | rroij.combohrium.com |

Strategic Importance of Halogenation (Bromine) in Chemical Compound Design

The introduction of halogen atoms, particularly bromine, into a molecular structure is a well-established and effective strategy in drug design. ump.edu.plump.edu.plsemanticscholar.org This process, known as bromination, can significantly modify the physicochemical and pharmacological properties of a compound. revmedchir.ro

One of the key advantages of incorporating bromine is its ability to enhance therapeutic activity. ump.edu.plump.edu.pl This enhancement can be attributed to several factors. Bromine is highly lipophilic, which can improve a drug's ability to permeate biological membranes. revmedchir.ro Additionally, the presence of a bromine atom can favorably influence a drug's metabolism and increase its duration of action. ump.edu.plump.edu.pl

A critical aspect of bromine's role in molecular design is its capacity to form "halogen bonds." This phenomenon involves a favorable interaction between the electropositive region on the bromine atom (the "sigma-hole") and a nucleophilic site on a biological target, such as an oxygen or nitrogen atom in a protein. ump.edu.plump.edu.plsemanticscholar.org These interactions can significantly alter intermolecular and intramolecular forces, leading to improved drug-target binding and specificity. ump.edu.plsemanticscholar.org

Table 2: Key Effects of Bromination in Compound Design

Effect Mechanism/Advantage References
Increased Potency Enhanced lipophilicity improves cell membrane permeability; formation of halogen bonds strengthens drug-target interactions. ump.edu.plrevmedchir.ro
Metabolic Stability The C-Br bond can block sites of metabolic oxidation, leading to an increased half-life of the compound. ump.edu.plump.edu.pl
Halogen Bonding The bromine atom acts as a halogen bond donor, improving binding affinity and selectivity for biological targets. ump.edu.plump.edu.plsemanticscholar.org
Heavy Atom Effect Can be utilized to increase the effectiveness of photodynamic therapy and radiosensitization in cancer treatment. ump.edu.plump.edu.pl

| Versatility | Bromine's ability to form a wide range of derivatives allows it to be tailored for specific drug requirements. | tethyschemical.com |

While advantageous, the introduction of bromine must be carefully considered, as it can sometimes lead to increased toxicity or accumulation in the body. ump.edu.plump.edu.pl

Rationale for Academic Investigation of 5-Bromo-1,3,4-oxadiazole-2-carboxylic Acid

The academic interest in this compound stems from its unique combination of three key structural features: a biologically significant 1,3,4-oxadiazole core, a strategically important bromine substituent, and a versatile carboxylic acid functional group. This molecular architecture makes it a highly valuable building block for the synthesis of more complex and potentially bioactive molecules.

The rationale for its investigation can be summarized as follows:

Synergistic Combination: The compound merges the proven pharmacological potential of the 1,3,4-oxadiazole scaffold with the potency-enhancing effects of bromine. openmedicinalchemistryjournal.comump.edu.pl

Synthetic Utility: It serves as a bifunctional intermediate. The carboxylic acid group is readily converted into esters, amides, or other functional groups, while the bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling). This allows for the systematic and diverse modification of the core structure.

Scaffold for Library Synthesis: The compound is an ideal starting material for creating libraries of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives. By varying the substituents at both the C2 (via the carboxylic acid) and C5 (via the bromine) positions, researchers can explore a vast chemical space to identify molecules with optimized biological activity. The synthesis of related bromo-substituted oxadiazoles (B1248032) from bromo-containing carboxylic acids has been demonstrated as a viable strategy for generating diverse products. nih.govacs.org

Scope and Foundational Objectives of Research on this Chemical Compound

The primary scope of research involving this compound is centered on its application in synthetic and medicinal chemistry as a versatile intermediate. The foundational objectives are not typically to study the compound in isolation for its own biological activity, but rather to use it as a tool to achieve broader research goals.

The main objectives include:

Development of Novel Synthetic Methodologies: To explore and optimize new chemical reactions that utilize the dual reactivity of the bromine and carboxylic acid groups to construct complex molecular architectures. This includes developing one-pot synthesis-functionalization strategies that streamline the creation of disubstituted oxadiazoles. nih.govacs.org

Generation of Compound Libraries for Drug Discovery: To synthesize a wide array of derivatives from this starting material and screen them for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. rroij.comnih.gov For instance, research on related structures has shown that modifying substituents on a brominated aromatic ring attached to an oxadiazole core can significantly influence anti-inflammatory and analgesic activity. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: To systematically investigate how different chemical modifications at the C2 and C5 positions of the oxadiazole ring influence biological efficacy and selectivity. The bromine atom serves as a key handle for introducing diverse aryl or alkyl groups, allowing for a thorough exploration of the SAR.

Creation of Molecular Probes: To synthesize specialized molecules that can be used to investigate biological processes or validate drug targets. The defined and rigid structure of the oxadiazole core makes it an excellent scaffold for designing such probes.

In essence, this compound is a foundational component in the toolkit of synthetic chemists, enabling the efficient construction and exploration of novel chemical entities with therapeutic potential.

Table of Compounds Mentioned

Compound Name
This compound
5-Bromo- ump.edu.plump.edu.pltethyschemical.comoxadiazole-2-carboxylic acid ethyl ester
5-bromoindole-2-carboxylic acid
2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles
5-Bromo-1,2,4-oxadiazole-3-carboxylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3,4-oxadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O3/c4-3-6-5-1(9-3)2(7)8/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJYEZDDYZQTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 5 Bromo 1,3,4 Oxadiazole 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes for 1,3,4-Oxadiazole (B1194373) Scaffolds

The 1,3,4-oxadiazole ring is a common structural motif in medicinal chemistry, and several reliable methods for its synthesis have been developed. ipindexing.com These routes typically involve the cyclization of linear precursors under various conditions.

One of the most prevalent and versatile methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govmdpi.com This process can also be achieved in a one-pot reaction from carboxylic acids and acid hydrazides. utar.edu.myresearchgate.net The key step involves the removal of a water molecule to facilitate ring closure, which is accomplished using a wide array of dehydrating agents.

Phosphorus oxychloride (POCl₃) is among the most commonly used dehydrating agents for this transformation. nih.govmdpi.comutar.edu.my The reaction typically involves heating a 1,2-diacylhydrazine intermediate with POCl₃. farmaciajournal.com Other strong acids and reagents have also proven effective, including sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), thionyl chloride (SOCl₂), and triflic anhydride. ipindexing.commdpi.comnih.gov Milder reagents such as carbodiimide (B86325) derivatives and Burgess reagent have also been employed for this cyclization. nih.govmdpi.com

Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

Dehydrating Agent Chemical Formula Typical Conditions Notes
Phosphorus Oxychloride POCl₃ Reflux Widely used, effective for many substrates. nih.govmdpi.com
Sulfuric Acid H₂SO₄ Heating Strong acid catalyst. mdpi.com
Polyphosphoric Acid PPA Heating Effective dehydrating agent. mdpi.comnih.gov
Thionyl Chloride SOCl₂ Heating Also used for converting carboxylic acids to acid chlorides. nih.gov
Triflic Anhydride (CF₃SO₂)₂O - Powerful dehydrating agent. mdpi.comnih.gov

The general mechanism involves the initial reaction of a carboxylic acid hydrazide with a carboxylic acid or acid chloride to form a 1,2-diacylhydrazine intermediate. This intermediate is then protonated or activated by the dehydrating agent, leading to intramolecular cyclization and subsequent dehydration to yield the stable 1,3,4-oxadiazole ring.

An alternative established route leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols. This method involves the reaction of a carboxylic acid hydrazide with carbon disulfide (CS₂) in the presence of a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), in an alcoholic solution. nih.govjchemrev.com The reaction proceeds through the formation of a potassium dithiocarbazinate salt intermediate, which upon heating, undergoes cyclization with the elimination of water and hydrogen sulfide. jchemrev.com Subsequent acidification of the reaction mixture yields the 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.com These compounds exist in a thiol-thione tautomerism, where one form usually predominates. nih.govjchemrev.com This route is particularly useful for accessing the 2-thiol derivatives, which can be further modified.

Directed Synthesis of 5-Bromo-1,3,4-oxadiazole-2-carboxylic Acid Analogues

The synthesis of the specifically substituted this compound requires a more tailored approach, focusing on the strategic introduction of both the bromine atom and the carboxylic acid group onto the heterocyclic core.

Introducing a bromine atom onto the 1,3,4-oxadiazole scaffold can generally be achieved through two primary strategies: by using a brominated precursor or by direct bromination of the pre-formed oxadiazole ring.

Use of Brominated Precursors: A common approach involves starting with a carboxylic acid or acid hydrazide that already contains a bromine atom. For instance, reacting a bromo-substituted aromatic acid hydrazide with a suitable cyclizing partner will result in a bromo-substituted 1,3,4-oxadiazole. mdpi.comfarmaciajournal.com This method ensures the bromine is positioned on a specific aryl or alkyl substituent attached to the oxadiazole ring. One-pot synthesis-arylation protocols have been developed where bromo-substituted aryl iodides can be successfully coupled without competitive dehalogenative side reactions. nih.govacs.org

Direct Bromination: Alternatively, the 1,3,4-oxadiazole ring can be brominated after its formation. A method for the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole (B1344494) has been reported using copper(II) bromide (CuBr₂) to convert a 2-amino-1,3,4-oxadiazole precursor into the 2-bromo analogue. chemicalbook.com This suggests that direct halogenation of the oxadiazole ring at the C2 or C5 position is feasible, provided a suitable precursor (like an amino or hydrazo group) is present to facilitate the substitution.

The introduction of a carboxylic acid group at the C2 position of the 1,3,4-oxadiazole ring is a critical step. This is typically achieved by using a starting material that contains the necessary carbon framework. A plausible route involves the reaction of a hydrazide with a dicarbonyl compound or its equivalent. For example, reacting an appropriate acid hydrazide (such as 4-bromobenzohydrazide) with a derivative of oxalic acid (like oxalyl chloride or an ethyl chlorooxoacetate) would form a diacylhydrazine intermediate. Subsequent cyclodehydration of this intermediate would yield the desired 1,3,4-oxadiazole with an ester group at the C2 position, which can then be hydrolyzed to the carboxylic acid.

Constructing this compound is inherently a multi-step process that combines the strategies mentioned above. A hypothetical synthetic sequence could be proposed based on established chemical principles.

Table 2: Hypothetical Multi-Step Synthesis of 5-Aryl-1,3,4-oxadiazole-2-carboxylic Acid

Step Reaction Reagents and Conditions Intermediate/Product
1 Esterification Substituted Benzoic Acid, Ethanol, H₂SO₄ (cat.), Reflux Ethyl Benzoate derivative
2 Hydrazinolysis Ethyl Benzoate derivative, Hydrazine Hydrate, Ethanol, Reflux Benzohydrazide derivative nih.gov
3 Acylation Benzohydrazide derivative, Ethyl Chlorooxoacetate, Base 1-(Aroyl)-2-(ethoxyoxalyl)hydrazine
4 Cyclodehydration 1-(Aroyl)-2-(ethoxyoxalyl)hydrazine, POCl₃, Reflux Ethyl 5-Aryl-1,3,4-oxadiazole-2-carboxylate

To synthesize the target compound, one would start with 4-bromobenzoic acid. This sequence involves converting the starting acid to its corresponding hydrazide. nih.gov The hydrazide is then acylated with an oxalyl derivative to form the linear 1,2-diacylhydrazine precursor. This precursor is then cyclized using a dehydrating agent like POCl₃ to form the ethyl ester of the target molecule. The final step is the saponification of the ester to yield 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid, an analogue of the subject compound. This systematic approach allows for the controlled construction of the complex heterocyclic system from readily available precursors. nih.gov

Modern Approaches in the Synthesis of this compound Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for the synthesis of 1,3,4-oxadiazole derivatives. These modern approaches, including microwave-assisted synthesis and one-pot reaction strategies, offer significant advantages over classical methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times. nih.govnih.gov The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be efficiently achieved through microwave irradiation. jchemrev.comresearchgate.net A general microwave-assisted protocol involves the reaction of an acid hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃). nih.govresearchgate.net

For instance, the synthesis of 1,3,4-oxadiazole derivatives has been successfully carried out by dissolving an acid hydrazide and a substituted N-protected amino acid in phosphorus oxychloride and subjecting the mixture to microwave irradiation at 100 W for 10 minutes. nih.gov Another approach involves reacting an acid hydrazide with an aromatic aldehyde in the presence of a catalyst like chloramine-T under microwave irradiation at 300W for a few minutes. nih.gov These protocols highlight the versatility and efficiency of microwave technology in synthesizing the 1,3,4-oxadiazole core, a methodology that can be adapted for the synthesis of derivatives of this compound. The key advantages of this method are the rapid heating, increased reaction rates, and often, the ability to perform reactions under solvent-free conditions.

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. asianpubs.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and acid hydrazides has been effectively achieved using one-pot methodologies. jchemrev.comresearchgate.netnih.gov

A notable one-pot strategy involves the condensation of a carboxylic acid with an acyl hydrazide using a coupling agent, followed by in-situ dehydration to form the 1,3,4-oxadiazole ring. researchgate.net For example, a carboxylic acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI), which then reacts with an acyl hydrazide. The resulting diacylhydrazine intermediate is subsequently dehydrated in the same pot using triphenylphosphine (B44618) (Ph₃P) and carbon tetrabromide (CBr₄) to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net This approach avoids the need to isolate the often-sensitive diacylhydrazine intermediate.

Derivatization and Functionalization Strategies of the 1,3,4-Oxadiazole Core

The functionalization of the 1,3,4-oxadiazole ring is crucial for modulating the physicochemical and biological properties of the resulting molecules. Key strategies include S-alkylation of the corresponding thiol precursors and the introduction of diverse substituents at the 2 and 5 positions of the oxadiazole ring.

S-Alkylation and Related Substitution Reactions

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a common strategy to introduce functionality at the 2-position. These thiols can be readily prepared by reacting an acyl hydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification. jchemrev.com The resulting thiol group is a versatile handle for further derivatization, most commonly through S-alkylation.

The S-alkylation is typically achieved by reacting the 5-substituted-1,3,4-oxadiazole-2-thiol with various alkyl or aralkyl halides in the presence of a base. A general procedure involves stirring the oxadiazole-2-thiol with an electrophile (such as an alkyl halide) in a suitable solvent like dimethylformamide (DMF) with a base like sodium hydride (NaH). dergipark.org.trresearchgate.net This reaction leads to the formation of a stable thioether linkage. A variety of S-alkylated derivatives have been synthesized using different alkylating agents, including alkyl esters of chloroformic acid and chloroacetic acid. dergipark.org.trresearchgate.net

Starting MaterialAlkylating AgentProduct
5-Aryl-1,3,4-oxadiazole-2-thiolPropyl ChloroformateS-(5-Aryl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate
5-Aryl-1,3,4-oxadiazole-2-thiolIsobutyl ChloroformateS-(5-Aryl-1,3,4-oxadiazol-2-yl) O-isobutyl carbonothioate
5-Aryl-1,3,4-oxadiazole-2-thiolEthyl ChloroacetateEthyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)acetate

This table showcases examples of S-alkylation reactions on 5-aryl-1,3,4-oxadiazole-2-thiols. dergipark.org.trresearchgate.net

Introduction of Diverse Substituents at Positions 2 and 5 of the Oxadiazole Ring

The properties of 1,3,4-oxadiazole derivatives are highly dependent on the nature of the substituents at the 2 and 5 positions. A primary method for synthesizing unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. This can be achieved by reacting a carboxylic acid hydrazide with a different acid chloride to form the diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride. nih.gov

Furthermore, the bromine atom in this compound and its esters serves as a key functional group for introducing further diversity through nucleophilic substitution reactions. smolecule.com The carboxylic acid group itself, or its ester form, at the 2-position is a versatile precursor for a variety of functional group transformations, including amidation to form novel amide derivatives.

The synthesis of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, a direct precursor to the target carboxylic acid, has been reported. cymitquimica.commoldb.com A plausible synthetic route to this compound is the hydrolysis of this ethyl ester. A general method for the hydrolysis of similar 5-alkyl- jchemrev.comnih.govresearchgate.net-oxadiazole-2-carboxylic acid alkyl esters involves treatment with potassium hydroxide in an ethanol/water mixture. google.com This would provide the target carboxylic acid, which can then be used in further derivatization reactions, such as amide bond formation.

Comprehensive Analytical Characterization of Synthesized Chemical Entities

The structural elucidation of newly synthesized 1,3,4-oxadiazole derivatives is unequivocally established through a combination of modern spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Infrared (IR) Spectroscopy: The IR spectra of 2,5-disubstituted 1,3,4-oxadiazoles typically exhibit characteristic absorption bands. Key signals include those for the C=N stretching vibration within the oxadiazole ring, usually observed in the region of 1615-1689 cm⁻¹. The C-O-C stretching of the oxadiazole ring is also a characteristic feature, appearing around 1086-1242 cm⁻¹. dergipark.org.trnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectra provide valuable information about the electronic environment of the protons in the molecule. For 2,5-disubstituted derivatives, the signals for the protons on the substituent groups are observed at their expected chemical shifts. For example, in S-alkylated derivatives, the protons of the methylene (B1212753) group adjacent to the sulfur atom typically appear as a singlet. mdpi.com

¹³C NMR: The carbon-13 NMR spectra are particularly useful for confirming the presence of the 1,3,4-oxadiazole ring. The two carbon atoms of the oxadiazole ring (C2 and C5) typically resonate in the range of δ 150-165 ppm. nih.govmdpi.com The chemical shifts of the carbons in the substituent groups provide further structural confirmation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum confirms the molecular formula of the compound. nih.gov

Below is a table summarizing typical spectroscopic data for 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Spectroscopic TechniqueCharacteristic Signals and RangesReference
IR (KBr, cm⁻¹) C=N (oxadiazole): 1615-1689, C-O-C (oxadiazole): 1086-1242, N-H (amide): ~3300, C=O (amide/ester): ~1670-1718 dergipark.org.trnih.gov
¹H NMR (δ, ppm) Aromatic protons: 7.0-9.0, -CH₂-S-: ~4.1 nih.govnih.govmdpi.com
¹³C NMR (δ, ppm) C2 and C5 (oxadiazole): 150-165, C=O (amide/ester): ~164-170 nih.govmdpi.com
Mass Spectrometry Presence of molecular ion peak (M⁺) or [M+H]⁺ nih.gov

This table provides a general overview of the expected spectroscopic data for the characterization of 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Spectroscopic Analysis (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C=N and N-N stretches of the oxadiazole ring, and the C-O-C stretch of the ring.

While specific data for the parent acid is scarce, the analysis of related 2,5-disubstituted 1,3,4-oxadiazole derivatives reveals characteristic absorption bands. For instance, the C=N stretching vibration of the oxadiazole ring typically appears in the range of 1614–1626 cm⁻¹. The N-N stretch is often observed around 1233-1278 cm⁻¹, and the C-O-C ether linkage within the ring shows absorptions as well. nih.gov In derivatives containing aromatic rings, C-H stretching vibrations are observed above 3000 cm⁻¹. nih.gov For the carboxylic acid itself, a broad O-H absorption would be expected from 2500-3300 cm⁻¹, and a strong C=O absorption between 1700-1725 cm⁻¹.

Table 1: Representative FT-IR Data for Substituted 1,3,4-Oxadiazole Derivatives

Compound Key Absorption Bands (ν_max, cm⁻¹) Reference
2-(p-tolyl)-5-tosyl-1,3,4-oxadiazole 2990 (Ar=C-H), 1600 (Ar C=C), 1449 (C=N), 1261 (N-N) nih.gov
2-((4-methoxyphenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole 3130 (Ar=C-H), 1614 (Ar C=C), 1372 (C=N), 1278 (N-N), 1172 (C-O-C) nih.gov

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the most characteristic signal would be a singlet for the carboxylic acid proton (-COOH), typically found far downfield (δ 10-13 ppm), which is often broad.

In its common derivative, 5-Bromo- nih.govspectrabase.comnih.govoxadiazole-2-carboxylic acid ethyl ester, the ethyl group protons would give rise to a quartet around δ 4.4 ppm (for the -CH₂-) and a triplet around δ 1.4 ppm (for the -CH₃-). cymitquimica.com Data for other bromo-substituted oxadiazoles (B1248032) show signals corresponding to their specific substituent groups. For example, in 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole (B3255895), the bromomethyl protons (-CH₂Br) appear as a singlet at δ 5.14 ppm. mdpi.com Aromatic protons in phenyl-substituted derivatives typically appear in the δ 7.5-8.1 ppm region. mdpi.com

Table 2: ¹H NMR Spectroscopic Data for Bromo-Substituted 1,3,4-Oxadiazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Reference
2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole DMSO 8.04 (d, 2H), 7.65 (m, 3H), 7.51 (t, 1H), 5.14 (s, 2H) mdpi.com
2-(2-Bromoethyl)-5-phenyl-1,3,4-oxadiazole DMSO 8.01 (d, 2H), 7.61 (m, 3H), 3.90 (t, 2H), 3.57 (t, 2H) mdpi.com

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, three distinct carbon signals would be anticipated: one for the carboxylic acid carbon (C=O), and two for the carbons of the oxadiazole ring (C2 and C5). The C=O carbon would resonate significantly downfield, typically in the δ 160-180 ppm range. The two carbons of the 1,3,4-oxadiazole ring are in different environments; C5 is attached to the bromine atom, and C2 is attached to the carboxylic acid. These typically resonate in the δ 155-165 ppm range. researchgate.net

For the ethyl ester derivative, additional signals for the ethyl group carbons would be present: the -CH₂- carbon around δ 60-70 ppm and the -CH₃- carbon around δ 14-15 ppm. Spectroscopic data for related compounds confirm these assignments. For instance, in 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, the oxadiazole carbons appear at δ 163.0 and 165.1 ppm, while the bromomethyl carbon is observed at δ 16.2 ppm. mdpi.com

Table 3: ¹³C NMR Spectroscopic Data for Bromo-Substituted 1,3,4-Oxadiazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) Reference
2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole DMSO 165.1, 163.0, 129.6, 128.6, 126.8, 123.0, 16.2 mdpi.com
2-(2-Bromoethyl)-5-phenyl-1,3,4-oxadiazole DMSO 164.5, 164.1, 131.9, 129.4, 126.4, 117.5, 28.6, 28.5 mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and aspects of its structure. For this compound (C₃HBrN₂O₃), the expected molecular weight is approximately 207.94 g/mol . A key feature in the mass spectrum would be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For example, the calculated m/z for the [M+H]⁺ ion of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole is 238.9820 (for ⁷⁹Br) and 240.9800 (for ⁸¹Br), with the found values being 238.9832 and 240.9812, respectively, confirming the elemental formula. mdpi.com Fragmentation patterns for 1,3,4-oxadiazoles often involve cleavage of the heterocyclic ring. core.ac.uk

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Bromo-Substituted 1,3,4-Oxadiazole Derivatives

Compound Ion Calculated m/z Found m/z Reference
2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole [M+H]⁺ 238.9820 (⁷⁹Br), 240.9800 (⁸¹Br) 238.9832, 240.9812 mdpi.com
2-(2-Bromoethyl)-5-phenyl-1,3,4-oxadiazole [M+H]⁺ 252.9977 (⁷⁹Br), 254.9957 (⁸¹Br) 252.9973, 254.9960 mdpi.com

Elemental Composition Determination

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to confirm the compound's purity and empirical formula.

The molecular formula for this compound is C₃HBrN₂O₃, with a molecular weight of 208.94 g/mol . For its ethyl ester, the formula is C₅H₅BrN₂O₃, with a molecular weight of 221.01 g/mol . cymitquimica.comacints.com

Table 5: Calculated Elemental Composition

Compound Molecular Formula % Carbon % Hydrogen % Nitrogen % Bromine % Oxygen
This compound C₃HBrN₂O₃ 17.24 0.48 13.41 38.25 22.97

Experimental data from related structures demonstrate the utility of this technique. For example, the analysis of 2-((4-methoxyphenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole (C₁₅H₁₂N₂O₄S) showed results that were in close agreement with the calculated values, thereby confirming its composition. nih.gov

Table 6: Example of Elemental Analysis Data for a 1,3,4-Oxadiazole Derivative

Compound Elemental Analysis C H N S Reference
2-((4-methoxyphenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole Calculated for C₁₅H₁₂N₂O₄S 56.95 3.82 8.86 10.14 nih.gov

Biological Activity Profiling: in Vitro and Mechanistic Investigations

Antimicrobial Efficacy Assessment

The 1,3,4-oxadiazole (B1194373) nucleus is a key structural motif in the development of new antimicrobial agents. mdpi.comresearchgate.net Derivatives containing this scaffold have demonstrated a wide spectrum of activity, including antibacterial, antifungal, antitubercular, and antiviral properties. mdpi.comgoums.ac.ir The introduction of a bromine atom and a carboxylic acid group to this heterocyclic system is a strategy aimed at modulating and enhancing this biological activity.

Antibacterial Spectrum and Potency: In Vitro Assays

Derivatives of 5-bromo-1,3,4-oxadiazole have been evaluated against a range of pathogenic bacteria, demonstrating notable efficacy against both Gram-positive and Gram-negative strains. In vitro assays, typically measuring the Minimum Inhibitory Concentration (MIC), have quantified the potency of these compounds.

Studies have shown that novel series of 2,5-disubstituted 1,3,4-oxadiazoles possess significant antibacterial activity. For instance, certain derivatives have been synthesized from 3-(4-bromobenzoyl)propionic acid and showed appreciable activity. nih.gov The antibacterial effects of these compounds have been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov The presence of halogen substituents, including bromine, on the aromatic rings attached to the oxadiazole core is often associated with enhanced antibacterial action.

For example, a study on new three-component derivatives of 1,3,4-oxadiazole found that compounds featuring a bromophenyl ring, among others, exhibited powerful antibacterial activity against tested bacteria, which included S. aureus, S. epidermidis, and A. baumannii. goums.ac.ir Another class of derivatives, 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazoles, has also been synthesized and evaluated for antibacterial properties. researchgate.net While specific MIC values for the parent compound 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid are not extensively documented, the data from its derivatives underscore the potential of this chemical family.

Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
Compound TypeBacterial StrainActivity/ResultReference
Derivatives with bromophenyl groupS. aureus, S. epidermidis, A. baumanniiExhibited powerful antibacterial activity. goums.ac.ir
2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazolesGram-positive & Gram-negative bacteriaAppreciable antibacterial activity observed. nih.gov
Nalidixic acid-oxadiazole hybridsP. aeruginosa, S. aureusActivity stronger or comparable to ciprofloxacin and amoxicillin. nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli, S. pneumoniae, P. aeruginosaShowed stronger activity than ampicillin. mdpi.comnih.gov

Antifungal Efficacy: In Vitro Studies

In addition to their antibacterial effects, 1,3,4-oxadiazole derivatives have been investigated for their potential as antifungal agents. mdpi.com These compounds have been tested against a variety of fungal pathogens, including plant and human pathogens.

Research has demonstrated the antifungal potential of 2,5-disubstituted 1,3,4-oxadiazoles against fungi such as Candida albicans and Aspergillus niger. nih.gov In one study, newly synthesized 1,3,4-oxadiazole derivatives were evaluated against plant pathogenic fungi responsible for maize diseases, such as Exserohilum turcicum, with several compounds showing significant antifungal activities, some with efficacy exceeding that of the commercial fungicide carbendazim. frontiersin.org

However, the influence of specific substituents can be complex. For instance, one study noted that the presence of a bromophenyl ring, while increasing antibacterial properties, led to a considerable decrease in the antifungal potential of the tested compounds. Conversely, other studies have identified different brominated oxadiazole derivatives with significant antifungal effects. Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with a MIC of 32 μg/ml and demonstrated a fungistatic profile. frontiersin.orgnih.gov

Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives
Compound/DerivativeFungal StrainActivity Metric (MIC/EC₅₀)Reference
LMM5 and LMM11Candida albicansMIC: 32 µg/ml frontiersin.orgnih.gov
LMM6Candida albicans (clinical isolates)MIC: 8 to 32 µg/mL mdpi.com
Compound 5k (thiophene ring)Exserohilum turcicumEC₅₀: 32.25 µg/ml frontiersin.org
Compound 43 (2,5-disubstituted)A. niger, C. albicans8 to 16 times greater activity than fluconazole. nih.gov

Exploration of Mechanistic Pathways for Microbial Growth Inhibition

The antimicrobial action of this compound and its derivatives is believed to occur through multiple mechanisms. The carboxylic acid moiety itself can contribute to microbial inhibition by causing damage to the cell membrane and lowering the internal pH of the microbe. frontiersin.org

For antibacterial action, specific mechanisms for 1,3,4-oxadiazole derivatives have been proposed:

Enzyme Inhibition: Certain derivatives are strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential enzymes for DNA replication in bacteria. nih.gov

Cell Membrane Disruption: Some compounds appear to disturb the bacterial cell membrane. One study on the 1,3,4-oxadiazole LMM6 against S. aureus found that its mechanism involves an increase in intracellular reactive oxygen species (ROS) and disruption of the cell membrane, leading to increased permeability. nih.gov

Inhibition of Cell Wall Synthesis: The lipoteichoic acid (LTA) biosynthesis pathway was identified as a potential target for some 1,3,4-oxadiazole compounds, although subsequent research has indicated that the activity of certain derivatives is independent of the LtaS enzyme, suggesting other targets may be involved. unime.itnih.gov

For antifungal activity, the proposed mechanisms include:

Enzyme Inhibition: The compounds LMM5 and LMM11 are hypothesized to act through the inhibition of the enzyme thioredoxin reductase, which affects the fungal cell internally. frontiersin.orgnih.gov Other derivatives may inhibit ergosterol synthesis by targeting the lanosterol-14α-demethylase enzyme, a key component of the fungal cell membrane. nih.gov

Mitochondrial Respiration: Molecular docking studies suggest that some derivatives may bind to the active site of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration. frontiersin.org

Anti-Inflammatory Response Elucidation

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the design of anti-inflammatory agents. brieflands.com Various derivatives have been synthesized and shown to possess potent activity in both in vitro and in vivo models of inflammation. nih.gov

In Vitro Membrane Stabilization Assays (e.g., Human Red Blood Cell Membrane Stabilization Test)

A common in vitro method to screen for anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization test. The principle of this assay is that the stabilization of the HRBC membrane against hypotonicity- or heat-induced lysis is analogous to the stabilization of lysosomal membranes. jamdsr.comnih.gov Preventing the rupture of lysosomal membranes inhibits the release of inflammatory mediators like bactericidal enzymes and proteases from activated neutrophils, thereby limiting the inflammatory response. jamdsr.comsilae.it

While specific data for this compound in this assay is limited, studies on various heterocyclic compounds demonstrate the utility of this method. For example, extracts of Gendarussa vulgaris and Solanum aethiopicum have shown significant stabilization of HRBC membranes, indicating their anti-inflammatory potential. nih.govnih.gov The evaluation of 1,3,4-oxadiazole derivatives using this model would provide valuable insight into their mechanism of anti-inflammatory action. A study on a new series of 1,3,4-oxadiazole derivatives did use protein denaturation assays (bovine serum and egg albumin), which is another measure of in vitro anti-inflammatory potential, and found several compounds displayed moderate activity compared to diclofenac sodium. chula.ac.th

Enzyme Inhibition Studies of Inflammatory Mediators (e.g., Cyclooxygenase-1, Cyclooxygenase-2, Lipoxygenase)

A primary mechanism for many anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid pathway, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). mdpi.com Numerous 1,3,4-oxadiazole derivatives have been specifically designed and synthesized as inhibitors of these enzymes.

Cyclooxygenase (COX) Inhibition: Many studies have focused on developing 1,3,4-oxadiazole derivatives as selective COX-2 inhibitors, which is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com A study of novel 1,3,4-oxadiazole derivatives showed potent COX-2 inhibitory activity and high selectivity compared to the reference drug celecoxib. nih.gov The planar, aromatic nature of the oxadiazole ring is thought to help the molecule bind effectively to the COX-2 active site. mdpi.com

Lipoxygenase (LOX) Inhibition: Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated for their LOX inhibitory activity. biotech-asia.org Setileuton, a selective 5-lipoxygenase inhibitor containing a 1,3,4-oxadiazole ring, has been investigated for the treatment of asthma and atherosclerosis. nih.gov

Inhibition of Inflammatory Enzymes by 1,3,4-Oxadiazole Derivatives
Compound/Derivative SeriesTarget EnzymeKey FindingReference
1,3,4-Oxadiazole derivatives (8a-g)COX-2Potent inhibitory activity (IC₅₀ = 0.04 – 0.14 μM) and high selectivity (SI = 60.71 – 337.5). nih.gov
Pyridothiazine-oxadiazole hybridsCOX-2Compound TG11 was a preferential COX-2 inhibitor. mdpi.com
Flurbiprofen-oxadiazole hybridsCOX-2Compound Ox-6f showed excellent binding affinity in molecular docking. mdpi.com
Setileuton5-LipoxygenaseA selective inhibitor under investigation for asthma treatment. nih.gov
Derivatives of NSAIDsLipoxygenaseAll synthesized oxadiazole derivatives exhibited significant inhibitory activity. biotech-asia.org

Anti-Proliferative and Cytotoxic Potential in Oncological Research

Derivatives of the 1,3,4-oxadiazole scaffold have shown considerable promise as anti-cancer agents. biointerfaceresearch.com Their biological activity is attributed to a diverse range of actions, including interference with growth factors, enzymes, and kinases. biointerfaceresearch.com

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of 1,3,4-oxadiazole derivatives against a wide array of human cancer cell lines. For instance, a derivative incorporating a 5-bromo-indoline-2,3-dione moiety displayed remarkable cytotoxicity with IC₅₀ values of 0.78 µM and 0.26 µM against HT-29 (colon adenocarcinoma) and HepG2 (liver cancer) cell lines, respectively. biointerfaceresearch.com Other studies have reported that bromophenyl substituted derivatives exhibit strong cytotoxicity in MCF-7 (breast cancer), SK-BR-3 (breast cancer), A549 (lung cancer), and H1975 (lung cancer) cell lines, with IC₅₀ values ranging from 0.77 to 3.43 μM. nih.gov

The anti-proliferative activity of these compounds has been evaluated using standard methodologies like the MTT and MTS assays. mdpi.comnih.gov Research has shown that various derivatives effectively inhibit the growth of liver cancer (HepG2, SMMC-7721), cervical cancer (HeLa), colorectal cancer (SW1116, HT-29), and stomach cancer (BGC823) cells. mdpi.com In many cases, the potency of these synthetic compounds surpasses that of established chemotherapy drugs like 5-fluorouracil and doxorubicin. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Type Cancer Cell Line IC₅₀ (µM) Reference Drug
5-bromo-indoline derivative HT-29 (Colon) 0.78 -
5-bromo-indoline derivative HepG2 (Liver) 0.26 -
Bromophenyl derivative MCF-7 (Breast) 0.77 - 3.43 -
Honokiol derivative A549 (Lung) 1.62 - 10.21 Honokiol
Naproxen-based hybrid HepG2 (Liver) 1.63 Doxorubicin (1.62 µM)
Naproxen-based hybrid MCF-7 (Breast) 2.13 -
Phenylpiperazine derivative HepG2 (Liver) - 5-Fluorouracil
Benzimidazole derivative MCF-7 (Breast) - 5-Fluorouracil

Molecular Mechanisms of Apoptosis Induction (e.g., Caspase Activation, p53 Expression Modulation)

The cytotoxic effects of 1,3,4-oxadiazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. nih.gov Targeting apoptosis is considered a highly effective cancer treatment strategy, as the evasion of this natural cell-death process is a hallmark of cancer. nih.gov

Mechanistic studies have shown that these compounds can trigger apoptosis through various signaling pathways. One identified mechanism involves the induction of the intrinsic apoptosis cascade. researchgate.net For example, the derivative DAO-9 was found to promote the expression of the tumor suppressor protein p53. researchgate.net This, in turn, leads to an upregulation of pro-apoptotic proteins such as Bax and Bad, and the release of cytochrome c from the mitochondria. researchgate.net The release of cytochrome c is a critical step that leads to the activation of executioner caspases, particularly caspase-3. nih.govresearchgate.net Caspase-3 is a vital enzyme in the apoptotic process, responsible for cleaving numerous cellular proteins, which ultimately results in cell death. nih.govresearchgate.net The activation of caspase-3 by certain 1,3,4-oxadiazole derivatives has been confirmed in human cancer cell lines. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2))

Receptor tyrosine kinases (RTKs) are crucial enzymes involved in signaling pathways that regulate cell proliferation, differentiation, and angiogenesis; their dysregulation is frequently implicated in cancer. nih.govnih.gov The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are two key RTKs that have become important targets for cancer therapy. nih.govmdpi.com

Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of these kinases. nih.gov Some compounds have been reported as dual inhibitors of both EGFR and VEGFR2. nih.gov For instance, a series of naproxen-based 1,3,4-oxadiazole hybrids demonstrated remarkable EGFR kinase inhibition, with the most potent compound exhibiting an IC₅₀ of 0.41 μM, comparable to the standard drug Erlotinib (IC₅₀ 0.30 μM). mdpi.com Similarly, computational and in vitro studies have identified 1,3,4-oxadiazole derivatives that show high binding affinity and selectivity for VEGFR2, a key mediator of angiogenesis. nih.govnih.gov The inhibition of EGFR by certain derivatives has been shown to be a key part of their cytotoxic mechanism. biointerfaceresearch.com

Antiviral and Antitubercular Activities

Beyond their anti-cancer potential, compounds featuring the 1,3,4-oxadiazole ring have been investigated for their efficacy against infectious diseases.

In Vitro Evaluation of Antiviral Efficacy (e.g., Anti-HIV Activity)

Derivatives of 1,3,4-oxadiazole have demonstrated potential as antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.govresearchgate.net Several studies have reported that newly synthesized substituted 1,3,4-oxadiazole compounds show moderate to high activity against HIV-1 in vitro. nih.govresearchgate.netscribd.com

One specific mechanism of action that has been explored is the inhibition of the HIV-1 Tat protein. nih.gov Tat is a transcriptional factor critical for viral replication, making it an attractive target for anti-HIV drug development. nih.gov Researchers have identified novel 1,3,4-oxadiazole derivatives that act as inhibitors of Tat-mediated viral transcription, thereby suppressing HIV-1 infection and replication. nih.gov

Inhibition of Mycobacterium tuberculosis Growth and Associated Targets (e.g., Asp Kinase)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, and the rise of drug-resistant strains necessitates the discovery of new therapeutic agents. connectjournals.com The 1,3,4-oxadiazole scaffold has served as a template for the development of novel antitubercular compounds. connectjournals.commdpi.com

Numerous derivatives have been synthesized and screened for their in vitro activity against the H37Rv and H37Ra strains of M. tuberculosis, as well as drug-resistant strains. connectjournals.commsptm.orgmdpi.com Many of these compounds have exhibited significant inhibitory activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. connectjournals.commdpi.com

Table 2: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Series M. tuberculosis Strain MIC (µg/mL)
Pyrrolyl benzamide derivatives H37Rv 3.12
Hydrazide derivatives H37Ra 8
Hydrazide derivatives Pyrazinamide-resistant 4
Nitroheteroarylcarboxamides Virulent and non-virulent strains -
2,5-disubstituted derivatives H37Ra -

Molecular modeling studies have sought to identify the specific molecular targets of these compounds. Plausible targets within the mycobacterium include the InhA enzyme, which is involved in mycolic acid biosynthesis, and pantothenate synthetase. msptm.orgmdpi.com

Other Significant Biological Activities

Beyond its primary applications, the 1,3,4-oxadiazole scaffold, particularly when substituted with functionalities like a bromo group and a carboxylic acid, engages in other significant biological interactions. These activities are largely centered on its ability to modulate oxidative stress and inhibit key enzymes involved in neurodegenerative diseases.

Antioxidant Mechanisms: Free Radical Scavenging and Metal Chelation Assays

Derivatives of the 1,3,4-oxadiazole class are recognized for their antioxidant properties, which are critical in combating oxidative stress implicated in numerous pathological conditions. mdpi.com The primary mechanisms underlying this activity are free radical scavenging and metal ion chelation.

Free Radical Scavenging: The antioxidant potential of 1,3,4-oxadiazole derivatives is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comdergipark.org.tr Theoretical studies on 1,3,4-oxadiazole derivatives suggest three potential mechanisms for free radical scavenging: hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov While the HAT and SPLET mechanisms are often favored in vacuum, the SET-PT pathway appears to be dominant in aqueous solutions. nih.gov The presence of phenolic acid moieties on the oxadiazole ring enhances radical scavenging activity, as both the aromatic rings and the oxadiazole core can participate in the resonance stabilization of the resulting phenoxyl radical. rsc.org For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent DPPH scavenging activity, with some derivatives showing higher efficacy than standard antioxidants like ascorbic acid. mdpi.commdpi.com

Metal Chelation: The 1,3,4-oxadiazole ring, with its constituent oxygen and nitrogen atoms, can act as a ligand, coordinating with metal ions. researchgate.netnih.gov This chelating ability is significant because transition metals like iron can catalyze the formation of highly reactive free radicals. By sequestering these metal ions, oxadiazole derivatives can prevent oxidative damage. The combination of a 1,3,4-oxadiazole core with aminopolycarboxylic groups has been proposed as a strategy to develop novel organic chelating agents. nih.gov The iron chelation capacity of some 2,5-disubstituted-1,3,4-oxadiazole derivatives has been experimentally confirmed, highlighting another dimension of their antioxidant profile. mdpi.com

Below is a table showcasing the free radical scavenging activity of various 1,3,4-oxadiazole derivatives, illustrating the antioxidant potential within this class of compounds.

Compound DerivativeAssayActivity (% Inhibition or IC₅₀)Reference CompoundActivity of Reference
Flurbiprofen-based Oxadiazole (Ox-6f)DPPH80.23% Inhibition @ 100 µg/mLAscorbic Acid87.72% Inhibition @ 100 µg/mL
Flurbiprofen-based Oxadiazole (Ox-6f)Nitric Oxide ScavengingIC₅₀ = 27.32 µg/mLAscorbic AcidIC₅₀ = 19.81 µg/mL
Coumarin-Oxadiazole (7i)DPPHIC₅₀ = 17.19 µMAscorbic AcidNot Specified
Coumarin-Oxadiazole (7i)Hydroxyl Radical ScavengingIC₅₀ = 28.51 µMAscorbic AcidNot Specified
Thiazolidinone-Oxadiazole (D-16)DPPHIC₅₀ = 22.3 µMAscorbic AcidIC₅₀ = 111.6 µM

Enzyme Inhibition Profiling: Acetylcholinesterase and Butyrylcholinesterase

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. nih.gov The 1,3,4-oxadiazole scaffold has emerged as a versatile core for designing potent inhibitors of these enzymes. nih.gov

Numerous studies have demonstrated that 2,5-disubstituted 1,3,4-oxadiazole derivatives can exhibit significant inhibitory activity against both AChE and BChE, often in the nanomolar to micromolar range. nih.govnih.gov For instance, a series of 5-pyrid-3-yl-1,3,4-oxadiazole derivatives displayed excellent dual inhibitory activity, with one compound showing an IC₅₀ of 50.87 nM against AChE and 4.77 nM against BChE, surpassing the potency of the approved drug rivastigmine in the same study. nih.gov Another study on a different series of oxadiazole derivatives reported IC₅₀ values against AChE ranging from 41.87 µM to over 1500 µM. nih.gov Molecular docking studies suggest that these compounds can interact with the active sites of both enzymes, effectively blocking their catalytic function. nih.gov

The table below presents the cholinesterase inhibitory activities of several 1,3,4-oxadiazole derivatives, highlighting the influence of different substitution patterns on potency.

Compound Derivative SeriesTarget EnzymeSubstituentIC₅₀
5-pyrid-3-yl-1,3,4-oxadiazole (5e)AChESpecific structure not detailed50.87 nM
5-pyrid-3-yl-1,3,4-oxadiazole (5e)BChESpecific structure not detailed4.77 nM
2,5-disubstituted-1,3,4-oxadiazole (16)AChEHeptyl group41.87 ± 0.67 µM
2,5-disubstituted-1,3,4-oxadiazole (17)AChEFuran ring69.73 ± 0.95 µM
2,5-disubstituted-1,3,4-oxadiazole (31)AChEp-hydroxyl group248.46 ± 1.81 µM

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

The biological activity of this compound is intricately linked to its molecular architecture. SAR studies on the 1,3,4-oxadiazole scaffold provide critical insights into how specific functional groups and substituents modulate its therapeutic potential.

Influence of Bromo Substitution on Bioactivity Profiles

The presence of a halogen atom, such as bromine, on the 1,3,4-oxadiazole ring can significantly impact its biological activity. Research has shown that derivatives containing halogen substituents attached to the 5-position of the oxadiazole ring are among the most effective in terms of analgesic activity. mdpi.com In the context of antimicrobial activity, the introduction of a bromo group can also be beneficial. For example, a study involving N-[(1E)-(2-bromophenyl)methylene]-5-hydrazino-1,3,4-oxadiazol-2-amine and its metal complexes highlights the utility of bromo-substituted phenyl rings in generating bioactive compounds. researchgate.net The bromine atom's electronegativity and size can influence the molecule's electronic distribution, lipophilicity, and ability to form halogen bonds, thereby affecting its interaction with biological targets.

Role of the Carboxylic Acid Moiety in Molecular Recognition and Efficacy

The carboxylic acid group at the 2-position of the 1,3,4-oxadiazole ring is a key determinant of the molecule's physicochemical properties and its potential for molecular recognition. Carboxylic acids are common precursors in the synthesis of 1,3,4-oxadiazoles, often via the cyclization of diacylhydrazines. echemcom.com

From a pharmacodynamic perspective, the 1,3,4-oxadiazole ring is often considered a bioisostere for carboxylic acids, esters, and amides. mdpi.com This means it can mimic these functional groups in biological systems, potentially improving metabolic stability and pharmacokinetic properties while retaining the necessary interactions with a target receptor. In the case of this compound, the carboxylic acid moiety itself can act as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of enzymes or receptors. Its acidic nature also influences the compound's solubility and distribution profile.

Impact of Various Substituents at Key Positions on the 1,3,4-Oxadiazole Ring

The bioactivity of the 1,3,4-oxadiazole core can be finely tuned by introducing various substituents at its 2- and 5-positions.

For Antioxidant Activity: The presence of phenolic hydroxyl (-OH) groups is a strong predictor of high antioxidant activity. nih.gov These groups can easily donate a hydrogen atom to neutralize free radicals. rsc.org The position of the hydroxyl group on an attached aromatic ring is also important; for instance, a para-hydroxy substitution has been linked to maximum inhibitory activity against human AChE in some series. nih.gov

For Cholinesterase Inhibition: The nature of the substituent plays a critical role. In one study, an aliphatic octyl group conferred the most potent AChE inhibition, suggesting that lipophilicity and chain length are important factors. nih.gov In contrast, the presence of a five-membered furan ring also resulted in high inhibitory activity. nih.gov Electron-donating groups attached to aromatic rings substituted on the oxadiazole core can also enhance potency.

For General Bioactivity: The introduction of different aromatic and heterocyclic rings can lead to compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.govnih.gov The ability of the 1,3,4-oxadiazole ring to act as a linker ensures the proper orientation of these substituents for effective binding to their respective biological targets. mdpi.com

Computational and in Silico Investigations of 5 Bromo 1,3,4 Oxadiazole 2 Carboxylic Acid and Its Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Derivatives of 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid have been investigated for their potential to interact with various protein targets implicated in a range of diseases.

Epidermal Growth Factor Receptor (EGFR): Molecular docking studies on novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid have shown favorable binding free energy against the EGFR tyrosine kinase domain. researchgate.nettu.edu.iq For instance, certain derivatives were found to be highly stable in their interaction with EGFR tyrosine kinase, with a strong net binding energy. researchgate.nettu.edu.iq The interactions observed often involve hydrogen bonding and other non-covalent interactions with key amino acid residues in the active site of the receptor. researchgate.nettu.edu.iq One particular derivative, compound 4a from a study, demonstrated a superior capacity to form hydrogen bonds compared to the known EGFR inhibitor erlotinib. researchgate.nettu.edu.iq

Cyclooxygenase (COX-1 and COX-2): The 1,3,4-oxadiazole (B1194373) moiety is a key feature in many compounds designed as selective COX-2 inhibitors. Molecular docking studies have revealed that derivatives containing this scaffold can effectively bind to the active site of COX-2. uomustansiriyah.edu.iqnih.gov The interactions are often characterized by hydrogen bonding with crucial amino acid residues such as Arg120, Tyr355, and Ser530 in the COX-2 isozyme. uomustansiriyah.edu.iq Some Schiff base derivatives incorporating a 1,3,4-oxadiazole ring have been shown to inhibit both COX-1 and COX-2 isoenzymes, with a selectivity ratio similar to that of meloxicam. nih.gov The binding mode of these compounds within the cyclooxygenase active site has been described as a "sandwich-like" structure. mdpi.com

GABAA Receptor: In silico screening of 1,3,4-oxadiazole derivatives has been performed against the GABAA receptor. researchgate.net Docking studies have shown that these compounds can fit within the binding site of the receptor, forming hydrogen bond interactions with key amino acid residues like Glu52, Ser51, and Val53. researchgate.net The position and orientation of these ligands within the putative binding site suggest their potential as modulators of the GABAA receptor. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The 1,3,4-oxadiazole scaffold has been explored for its potential to inhibit VEGFR-2, a key target in angiogenesis. nih.govnih.gov Molecular docking studies have been used to estimate the binding affinity of these derivatives to the tyrosine kinase domain of VEGFR-2. nih.gov The analysis of ligand-protein interactions has helped in identifying compounds with higher selectivity towards VEGFR-2 over EGFR. nih.gov

Binding affinity and docking scores are critical parameters in evaluating the potential of a compound as a drug candidate. These values provide a quantitative measure of the strength of the interaction between a ligand and its target protein.

For EGFR inhibitors, molecular docking analyses have revealed favorable binding free energies for oxadiazole derivatives of 5-bromoindole-2-carboxylic acid. researchgate.nettu.edu.iq The table below summarizes the affinity scores for some of these derivatives against the EGFR tyrosine kinase domain.

CompoundBinding Affinity (kcal/mol)
Erlotinib (Reference)-
Derivative 3Favorable
Derivative 4aFavorable
Derivative 4bFavorable

Data extracted from studies on 5-bromoindole-2-carboxylic acid oxadiazole derivatives.

In the context of COX inhibition, docking studies have yielded PLP fitness scores for various 1,3,4-oxadiazole derivatives, indicating a strong correlation with their in vivo anti-inflammatory activity. uomustansiriyah.edu.iq

CompoundTargetPLP Fitness Score
Derivative 3cCOX-291.35
Derivative 6cCOX-289.66
Derivative 7cCOX-292.09

Data from a study on heterocyclic derivatives bearing a 1,3,4-oxadiazole moiety.

For GABAA receptor interactions, a high-throughput in-silico screening of 65 compounds containing the 1,3,4-oxadiazole ring showed MolDock scores ranging from -66.344 to -102.653, which were significantly better than the standard drugs ethosuximide (-50.6357) and carbamazepine (-58.5047). researchgate.net

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating various molecular properties.

DFT calculations have been employed to understand the electronic properties of 1,3,4-oxadiazole derivatives. nih.govnih.gov These studies provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for determining the chemical reactivity and stability of the molecules. A smaller HOMO-LUMO gap generally indicates higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich and electron-poor regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. nih.gov

DFT calculations are also used to determine the most stable conformation of a molecule by optimizing its geometry. nih.govnih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state. The optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional structure of the molecule and its interactions with biological targets.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows the study of the dynamic behavior of a system over time. For this compound derivatives, MD simulations can be used to assess the stability of the ligand-protein complex formed during molecular docking. These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. A study on a 5-bromoindole-2-carboxylic acid oxadiazole derivative (compound 4a) revealed excellent outcomes from molecular dynamic simulation, indicating a stable interaction with the EGFR tyrosine kinase. researchgate.nettu.edu.iq The stability of the complex over the simulation time, often measured by the root-mean-square deviation (RMSD), is a key indicator of a viable drug candidate.

Assessment of Protein-Ligand Complex Stability and Dynamic Behavior (e.g., Root Mean Square Deviation (RMSD), Root Mean Square Fluctuations (RMSF))

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the stability of a potential drug molecule (a ligand) when it is bound to its biological target, typically a protein. Two key metrics derived from these simulations are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD measures the average distance between the atoms of the protein-ligand complex at a given time point compared to a reference structure (usually the initial docked pose). A smaller, stable RMSD value over the course of the simulation indicates that the complex is not undergoing significant conformational changes and remains in a stable binding state. For instance, in a 250 ns simulation of benzofuran-1,3,4-oxadiazole derivatives bound to the M. tuberculosis Pks13 enzyme, the complexes achieved a steady state after 25 ns and maintained stability for the remainder of the simulation, indicating a stable interaction. researchgate.net Similarly, MD simulation studies on 1,3,4-oxadiazole derivatives targeting the VEGFR-2 protein showed that the C-alpha atoms of the complex reached equilibrium with minimal fluctuations, confirming the stability of the ligand within the protein's active site. mdpi.com

The RMSF, on the other hand, measures the fluctuation of individual amino acid residues within the protein structure. It helps to identify which parts of the protein are flexible and which are rigid. Low RMSF values for residues in the binding pocket suggest that these residues are stably interacting with the ligand. In a study of 1,3,4-oxadiazole derivatives as potential VEGFR-2 inhibitors, the average RMSF value for the majority of amino acid residues was found to be less than 1 Å, suggesting high stability of the protein-ligand complex. mdpi.comnih.gov This low level of fluctuation in the active site residues is a strong indicator of a persistent and stable binding mode.

Interactive Table: Representative RMSD Values for 1,3,4-Oxadiazole Derivative-Protein Complexes

Derivative Class Target Protein Simulation Time (ns) Average RMSD (Å) Stability Outcome
Benzofuran-1,3,4-oxadiazoles Mtb Pks13 250 Not specified, but reached steady state Stable complex demonstrated researchgate.net
Substituted 1,3,4-oxadiazoles VEGFR-2 100 ~2.25 Stable complex demonstrated mdpi.com

Evaluation of Binding Pocket Dynamics and Ligand Mobility

Computational studies on various 1,3,4-oxadiazole derivatives have demonstrated their ability to form stable and persistent interactions within the active sites of their target proteins. For example, docking studies combined with MD simulations of naproxen-based 1,3,4-oxadiazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR) were used to support biological data and confirm their binding mode. mdpi.com Similarly, simulations of 1,3,4-oxadiazole derivatives targeting tubulin identified hits with favorable docking scores and thermodynamic stability at the target site. nih.gov

The analysis of these simulations often reveals that specific amino acid residues in the binding pocket are key to anchoring the ligand. The movement of these residues, as measured by RMSF, and the persistence of ligand-residue contacts, provide a dynamic picture of the binding event. This detailed understanding of the binding pocket dynamics is crucial for structure-based drug design, as it can guide the modification of the ligand to enhance its affinity and selectivity for the target protein. researchgate.net

Computational ADMET Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. These properties are often summarized by the acronym ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. mdpi.comnih.gov In silico, or computational, ADMET prediction uses various models and algorithms to estimate these characteristics based on the chemical structure of a molecule.

Numerous online platforms and software are available to calculate key physicochemical and pharmacokinetic parameters. mdpi.comacs.org These tools can predict properties like water solubility, gastrointestinal absorption, and potential for inhibiting key metabolic enzymes. mdpi.comacs.org For 1,3,4-oxadiazole derivatives, these computational predictions have been employed to evaluate their drug-likeness and identify candidates with the most promising profiles for further development. mdpi.comnih.govnih.gov

Prediction of Absorption, Distribution, and Metabolism Characteristics (e.g., Cytochrome P450 Inhibition)

Absorption, Distribution, and Metabolism: Key parameters influencing a drug's journey through the body include its ability to be absorbed (typically from the gastrointestinal tract), distributed to its site of action, and metabolized for eventual excretion. Computational models predict properties like n-octanol/water partition coefficient (log P), which indicates lipophilicity, and topological polar surface area (TPSA), which relates to permeability across biological membranes. acs.org Studies on 1,3,4-oxadiazole derivatives have utilized such predictions to assess their potential for good oral bioavailability. acs.org

Cytochrome P450 Inhibition: A critical aspect of drug metabolism involves the cytochrome P450 (CYP) family of enzymes, which are responsible for breaking down a vast majority of drugs. mdpi.comrsc.org If a new drug strongly inhibits a particular CYP enzyme, it can lead to dangerous drug-drug interactions by altering the metabolism of other co-administered drugs. rsc.org Therefore, predicting a compound's potential to inhibit key CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a standard component of in silico drug-likeness assessment. researchgate.net Computational studies on various heterocyclic compounds, including those with structures related to oxadiazoles (B1248032), have shown that in silico methods can effectively predict their binding affinity towards different CYP enzymes, helping to flag potential liabilities early on. niscpr.res.in Several in silico studies on 1,3,4-oxadiazole derivatives have included predictions of CYP450 inhibition to ensure they are unlikely to cause significant drug-drug interactions. mdpi.comresearchgate.net

Interactive Table: Predicted ADMET Properties for Representative 1,3,4-Oxadiazole Derivatives

Property Predicted Value/Classification Implication
Gastrointestinal Absorption High Good potential for oral absorption acs.org
Water Solubility (log S) Varies by derivative Influences absorption and formulation
Blood-Brain Barrier Permeation Typically predicted as 'No' May not be suitable for CNS targets unless modified
CYP2D6 Inhibitor Predicted 'Yes' or 'No' depending on derivative Identifies potential for drug-drug interactions mdpi.com
CYP3A4 Inhibitor Predicted 'Yes' or 'No' depending on derivative Identifies potential for drug-drug interactions mdpi.com

Translational Potential and Future Research Trajectories

Applications in Medicinal Chemistry and Drug Discovery

The 1,3,4-oxadiazole (B1194373) nucleus is a well-established pharmacophore in drug discovery, known to be a bioisostere for amide and ester functionalities, which can enhance pharmacokinetic properties. The incorporation of a bromine atom and a carboxylic acid moiety into this scaffold offers further opportunities for therapeutic innovation.

Derivatives of 5-bromo-1,3,4-oxadiazole-2-carboxylic acid have been investigated for a range of therapeutic applications. For instance, novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid have been designed and synthesized, showing potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. Molecular docking studies of these compounds have indicated favorable binding energies within the EGFR tyrosine kinase domain, suggesting their potential as anticancer agents. researchgate.net

The general class of 1,3,4-oxadiazoles has been extensively explored for various biological activities, providing a strong rationale for the investigation of this compound as a source of new lead compounds. Research has demonstrated that 2,5-disubstituted 1,3,4-oxadiazoles exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com The synthesis of such compounds often utilizes carboxylic acids as starting materials, highlighting the utility of this compound in generating diverse chemical libraries for screening. nih.govacs.org

Table 1: Investigated Therapeutic Targets for 1,3,4-Oxadiazole Derivatives
Therapeutic AreaSpecific Target/ApplicationReference
AnticancerEGFR Tyrosine Kinase Inhibitors researchgate.net
AntimicrobialGeneral Antibacterial and Antifungal Agents nih.govmdpi.com
AntiviralGeneral Antiviral Agents nih.govmdpi.com
Anti-inflammatoryGeneral Anti-inflammatory Agents mdpi.com

The structure of this compound offers multiple points for chemical modification to optimize lead compounds. The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, and other bioisosteres, to modulate solubility, metabolic stability, and target binding. nih.gov The bromine atom serves as a useful handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

One-pot synthesis strategies have been developed for the streamlined creation of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. nih.govacs.org These methods tolerate a wide range of functional groups, including bromo-substituted carboxylic acids, enabling the efficient generation of analog libraries for lead optimization. acs.org The ability to readily diversify the scaffold is a key advantage in the development of potent and selective therapeutic agents.

Role in Agrochemical Science

The 1,3,4-oxadiazole ring is also a prominent feature in many agrochemicals due to its broad spectrum of biological activities against pests and pathogens.

Derivatives of 1,3,4-oxadiazole have shown promise as herbicidal agents. mdpi.comresearchgate.net The combination of the 1,3,4-oxadiazole ring with other chemical moieties can lead to compounds with potent activity against various weed species. While specific studies on the herbicidal activity of this compound are not extensively detailed in the provided search results, the general herbicidal potential of the 1,3,4-oxadiazole class suggests this as a viable area for future research.

The 1,3,4-oxadiazole scaffold has been incorporated into molecules exhibiting significant insecticidal and fungicidal properties. mdpi.comresearchgate.netnih.govnih.gov For example, various 1,3,4-oxadiazole derivatives have been synthesized and tested for their insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis). nih.gov

In the realm of fungicides, 1,3,4-oxadiazole derivatives have demonstrated efficacy against various fungal strains. nih.govasianpubs.orgnih.gov Studies on 5-substituted 1,3,4-oxadiazole-2-thiols have shown that these compounds can exhibit significant antifungal activity. asianpubs.org The fungicidal potential of the 1,3,4-oxadiazole core provides a strong basis for exploring derivatives of this compound as novel antifungal agents for crop protection.

Table 2: Agrochemical Applications of 1,3,4-Oxadiazole Derivatives
ApplicationTarget Organism/PestReference
HerbicidalVarious weed species mdpi.comresearchgate.net
InsecticidalSpodoptera littoralis (cotton leafworm) nih.gov
FungicidalVarious fungal strains nih.govasianpubs.orgnih.gov

Advances in Synthetic Organic Chemistry Driven by Oxadiazole Research

The pursuit of novel 1,3,4-oxadiazole derivatives has spurred the development of innovative synthetic methodologies. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids is a key area of research. nih.govacs.org

Modern synthetic strategies focus on one-pot procedures that offer efficiency and versatility. nih.govacs.org For example, a one-pot synthesis-functionalization strategy allows for the creation of diverse 2,5-disubstituted 1,3,4-oxadiazoles from readily available carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides. nih.govacs.org These methods are tolerant of various functional groups, including bromo-substituents on the initial carboxylic acid, which is directly relevant to the utilization of this compound as a building block. acs.org The development of such robust synthetic protocols facilitates the rapid exploration of chemical space around the 1,3,4-oxadiazole core, accelerating the discovery of new molecules with desired properties.

The main synthetic routes to 1,3,4-oxadiazole derivatives often involve the cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.gov The continuous refinement of these and other synthetic approaches is crucial for expanding the accessibility and diversity of 1,3,4-oxadiazole-based compounds for various applications.

Innovation in Reaction Methodologies and Reagent Development

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has traditionally relied on the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. jchemrev.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov However, the demand for milder conditions, greater functional group tolerance, and higher yields has spurred the development of new reagents and methodologies.

Recent innovations focus on:

Novel Dehydrating Agents: Beyond traditional reagents like phosphorus oxychloride and triflic anhydride, researchers are exploring milder and more selective agents for the cyclodehydration of 1,2-diacylhydrazines. nih.govresearchgate.net The Burgess reagent, for instance, has been effectively used under microwave conditions to facilitate this transformation. jchemrev.com

Oxidative Cyclization Reagents: A variety of oxidants are being employed for the conversion of acylhydrazones and acylthiosemicarbazides into 1,3,4-oxadiazoles. jchemrev.com Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), iodine, and Chloramine-T have proven effective. jchemrev.comnih.govafasci.com Visible-light photoredox catalysis using eosin Y represents a particularly innovative and green approach to this transformation. jchemrev.comnih.gov

One-Pot Procedures: To streamline the synthesis of complex oxadiazole derivatives, one-pot methodologies are gaining traction. These strategies often combine the formation of an intermediate with its subsequent cyclization and functionalization, avoiding the need for isolation and purification at each step. jchemrev.comorganic-chemistry.org A notable example is a one-pot synthesis-arylation strategy that starts from carboxylic acids and utilizes N-isocyaniminotriphenylphosphorane (NIITP) and a copper catalyst to produce 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org

Table 1: Modern Reagents in 1,3,4-Oxadiazole Synthesis
Reagent/SystemPrecursorReaction TypeKey Advantages
Burgess Reagent1,2-DiacylhydrazinesCyclodehydrationMild conditions, microwave compatibility
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)AcylthiosemicarbazidesOxidative CyclizationInexpensive, efficient, and safe to handle
Eosin Y (Visible Light Photocatalysis)SemicarbazonesOxidative HeterocyclizationGreen chemistry, uses visible light and atmospheric oxygen
N-isocyaniminotriphenylphosphorane (NIITP) / Copper(I) iodideCarboxylic Acids / Aryl IodidesOne-Pot Synthesis-ArylationStreamlined access from simple precursors, good functional group tolerance

Exploration of Catalytic Approaches for Selective Synthesis

Catalysis offers a powerful tool for achieving selectivity and efficiency in the synthesis of 1,3,4-oxadiazole derivatives. For a molecule like this compound, catalytic methods are crucial for both its selective synthesis and its subsequent functionalization via cross-coupling reactions.

Key areas of exploration include:

Copper-Catalyzed Reactions: Copper catalysts have shown significant utility in the synthesis of 1,3,4-oxadiazoles. For example, a catalytic amount of Cu(OTf)₂ can facilitate the imine C-H functionalization of N-arylidenearoylhydrazide to form both symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.comnih.govorganic-chemistry.org Copper(I) iodide is also a key component in one-pot synthesis-arylation strategies. acs.org

Palladium-Catalyzed Cross-Coupling: The bromine atom on the this compound core is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the 5-position, enabling the generation of large and diverse chemical libraries for drug discovery.

Photoredox Catalysis: As mentioned, visible-light photoredox catalysis is an emerging green methodology. The use of organic dyes like eosin Y to catalyze oxidative cyclization reactions avoids the need for harsh oxidants and high temperatures. jchemrev.comnih.gov

Emerging Directions in Computational Chemical Research

Computational chemistry is becoming an indispensable tool in the study and design of heterocyclic compounds, including those based on the 1,3,4-oxadiazole scaffold.

Integration of Advanced Machine Learning and Artificial Intelligence in SAR and Drug Design

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are adept at building robust QSAR models. youtube.comscielo.br For oxadiazole derivatives, these models can correlate structural features (molecular descriptors) with biological activity, providing insights into the key determinants of potency and selectivity. youtube.comnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Reinforcement Learning, can design entirely new molecules from scratch. mbios.orgresearchgate.net These models can be trained on known active compounds to generate novel oxadiazole derivatives with desired properties, such as high target affinity and favorable pharmacokinetic profiles. researchgate.net

Predictive Modeling: AI can predict various properties of molecules, including efficacy, toxicity, and physicochemical characteristics, reducing the reliance on costly and time-consuming experimental testing. mbios.orgnih.gov

Development of Multi-Scale Simulation Techniques

To accurately model the complex biological environment where drug molecules function, researchers are turning to multi-scale simulation techniques. These methods combine different levels of theoretical detail to study processes that span a wide range of length and time scales. nih.gov

QM/MM (Quantum Mechanics/Molecular Mechanics): This hybrid approach is particularly useful for studying enzyme-inhibitor interactions. The active site of a protein, where the oxadiazole ligand binds and a chemical reaction might occur, can be treated with high-accuracy quantum mechanics (QM), while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics (MM). youtube.com This allows for a detailed investigation of binding modes and reaction mechanisms.

Coarse-Grained and Meso-Scale Simulations: To study larger-scale phenomena, such as the interaction of drug molecules with cell membranes or the formation of drug-delivery nanoparticles, coarse-grained and meso-scale simulations are employed. nih.gov These methods simplify the representation of molecules, allowing for simulations of larger systems over longer timescales. nih.gov

Challenges and Promising Opportunities in the Research of this compound

Despite the significant progress in the chemistry of 1,3,4-oxadiazoles, several challenges and opportunities remain, particularly for functionalized building blocks like this compound.

Challenges:

Synthesis and Functionalization: While many synthetic methods exist, achieving regioselectivity and functional group tolerance, especially with polyfunctional substrates, can still be challenging. The synthesis of unsymmetrically substituted 1,3,4-oxadiazoles often requires multi-step procedures.

Solubility: Like many heterocyclic compounds, oxadiazole derivatives can suffer from poor aqueous solubility, which can hinder their development as therapeutic agents.

Drug Resistance: The emergence of drug-resistant pathogens and cancer cells is a constant challenge, requiring the continuous design of new agents that can overcome these resistance mechanisms. researchgate.net

Promising Opportunities:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid?

  • The compound is typically synthesized via cyclization reactions. For example, UV-induced coupling of tetrazole intermediates with carboxylic acids using carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in solvent systems such as DCM/DMF (9:1) can yield oxadiazole derivatives . Bromination of precursor heterocycles (e.g., furan or indole derivatives) with Br₂ in CCl₄ at elevated temperatures (45–50°C) is another approach .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic methods are critical:

  • IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
  • Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related oxadiazole derivatives .
  • Mass spectrometry (e.g., molecular ion peaks matching the molecular weight of 235.46 g/mol for analogs) ensures purity .

Q. What are the key stability considerations for this compound during storage?

  • The compound should be stored in airtight, light-resistant containers at low temperatures (e.g., –20°C). Degradation risks include hydrolysis of the oxadiazole ring under acidic/basic conditions or photolytic cleavage. Stability tests under varying pH and temperature are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield cyclization to form the oxadiazole ring?

  • Key factors include:

  • Catalyst selection : DIC promotes efficient coupling of tetrazoles and carboxylic acids .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while mixed solvents (DCM/DMF) improve solubility .
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation .
    • Monitoring via TLC or HPLC ensures reaction completion.

Q. What strategies resolve contradictions in reactivity data for brominated oxadiazole derivatives?

  • Discrepancies may arise from steric/electronic effects of substituents. For example:

  • Electron-withdrawing bromo groups can deactivate the oxadiazole ring toward nucleophilic attack, altering reaction pathways .
  • Comparative studies using analogs (e.g., 5-fluoro or 5-chloro derivatives) isolate electronic vs. steric contributions .

Q. How does the bromo substituent influence the compound’s electronic properties and bioactivity?

  • Computational studies (DFT, molecular docking) reveal that the bromine atom increases electrophilicity, enhancing interactions with biological targets like EGFR (epidermal growth factor receptor). This is critical in designing kinase inhibitors .
  • SAR (structure-activity relationship) studies on bromo-substituted oxadiazoles show improved binding affinity compared to non-halogenated analogs .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • HPLC-MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile + 0.1% formic acid) separates and identifies impurities like unreacted tetrazoles or brominated byproducts .
  • NMR relaxation experiments (e.g., T₁/T₂ measurements) assess aggregation or degradation in solution .

Methodological Considerations

Q. How can solubility issues be addressed in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in buffered saline.
  • Prodrug strategies : Esterification of the carboxylic acid group improves membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
  • First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.